Lonaprofen
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Overview
Description
LONAPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, musculoskeletal disorders, and postoperative pain. The compound is characterized by its molecular formula C14H13ClO3 and a molecular weight of 264.704 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LONAPROFEN typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylpropionic acid in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
LONAPROFEN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
LONAPROFEN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control
Mechanism of Action
LONAPROFEN exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s anti-inflammatory and analgesic properties are primarily attributed to this mechanism .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Loxoprofen: A prodrug that is metabolized into its active form in the body .
Uniqueness of LONAPROFEN
This compound is unique in its specific molecular structure, which contributes to its distinct pharmacokinetic and pharmacodynamic profiles. Compared to ibuprofen and naproxen, this compound may offer different therapeutic benefits and side effect profiles, making it a valuable option in certain clinical scenarios .
Properties
CAS No. |
41791-49-5 |
---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
InChI Key |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
75186-77-5 41791-49-5 |
|
Origin of Product |
United States |
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